molecular formula C12H9ClN2O3S B13861648 Methyl 3-{[(5-chloro-2-thienyl)-carbonyl]amino}pyridine-2-carboxylate

Methyl 3-{[(5-chloro-2-thienyl)-carbonyl]amino}pyridine-2-carboxylate

Cat. No.: B13861648
M. Wt: 296.73 g/mol
InChI Key: NTXUAJHTHUMXNT-UHFFFAOYSA-N
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Description

Methyl 3-[(5-chlorothiophene-2-carbonyl)amino]pyridine-2-carboxylate is a complex organic compound that features a pyridine ring substituted with a carboxylate group and an amide linkage to a chlorothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(5-chlorothiophene-2-carbonyl)amino]pyridine-2-carboxylate typically involves the following steps:

    Formation of the Amide Bond: The reaction between 5-chlorothiophene-2-carbonyl chloride and 3-aminopyridine-2-carboxylate in the presence of a base such as triethylamine.

    Esterification: The carboxylate group can be esterified using methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(5-chlorothiophene-2-carbonyl)amino]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes.

Scientific Research Applications

Methyl 3-[(5-chlorothiophene-2-carbonyl)amino]pyridine-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of methyl 3-[(5-chlorothiophene-2-carbonyl)amino]pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(5-bromothiophene-2-carbonyl)amino]pyridine-2-carboxylate
  • Methyl 3-[(5-fluorothiophene-2-carbonyl)amino]pyridine-2-carboxylate

Uniqueness

Methyl 3-[(5-chlorothiophene-2-carbonyl)amino]pyridine-2-carboxylate is unique due to the presence of the chlorothiophene moiety, which can impart distinct electronic and steric properties compared to its bromine or fluorine analogs. These differences can influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

Molecular Formula

C12H9ClN2O3S

Molecular Weight

296.73 g/mol

IUPAC Name

methyl 3-[(5-chlorothiophene-2-carbonyl)amino]pyridine-2-carboxylate

InChI

InChI=1S/C12H9ClN2O3S/c1-18-12(17)10-7(3-2-6-14-10)15-11(16)8-4-5-9(13)19-8/h2-6H,1H3,(H,15,16)

InChI Key

NTXUAJHTHUMXNT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=N1)NC(=O)C2=CC=C(S2)Cl

Origin of Product

United States

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